molecular formula C9H5BrIN B1625408 2-Bromo-4-iodoquinoline CAS No. 866831-73-4

2-Bromo-4-iodoquinoline

Cat. No. B1625408
M. Wt: 333.95 g/mol
InChI Key: ALWVOLYQQXCDJC-UHFFFAOYSA-N
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Description

2-Bromo-4-iodoquinoline is a heterocyclic compound with a fused quinoline ring system. It contains both bromine and iodine substituents at specific positions on the quinoline scaffold. Quinoline derivatives are known for their intriguing pharmacological properties and synthetic versatility in organic and pharmaceutical chemistry .


Synthesis Analysis

Several methods exist for synthesizing quinoline derivatives, including 2-bromo-4-iodoquinoline. Classical approaches involve cyclization reactions, while more efficient methods reduce reaction time and enhance yield. Notably, green chemistry principles, such as using safer solvents, have been employed in these syntheses. Additionally, metal nanoparticle-catalyzed reactions offer potent techniques for quinoline synthesis with excellent atom efficiency .

Scientific Research Applications

Synthesis and Transformation 2-Bromo-4-iodoquinoline serves as a significant intermediate for synthesizing various biologically active compounds. A notable example includes its role in the synthesis of GSK2126458, a compound with recognized biological relevance. The compound can be synthesized from specific precursors through cyclization and substitution reactions, emphasizing its versatility and importance in chemical synthesis (Wang et al., 2015).

Lithium-Halogen Exchange and Cross-Coupling Reactions The compound undergoes regioselective lithium–halogen exchange, highlighting its reactivity and potential for further chemical transformations. This reaction provides a pathway to 4-substituted quinolines, showcasing the compound's utility in the synthesis of structurally diverse quinolines (Nolan, 2005).

Substrate for Synthesis of Quinoline Derivatives 2-Bromo-4-iodoquinoline acts as a substrate for the synthesis of primary 4-amino-2,3-disubstituted quinoline derivatives. These derivatives are produced through a series of reactions involving triphenyl phosphine and hydrolysis, underlining the compound's role in creating complex quinoline structures with potential pharmacological applications (Mphahlele & Mtshemla, 2008).

properties

IUPAC Name

2-bromo-4-iodoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrIN/c10-9-5-7(11)6-3-1-2-4-8(6)12-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALWVOLYQQXCDJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90471109
Record name 2-Bromo-4-iodoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90471109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-iodoquinoline

CAS RN

866831-73-4
Record name 2-Bromo-4-iodoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90471109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-BROMO-4-IODOQUINOLINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
DL Comins, JM Nolan, ID Bori - Tetrahedron letters, 2005 - Elsevier
… To determine if 2-bromo-4-iodoquinoline could be selectively substituted at C-4 using other palladium-catalyzed cross-coupling reactions, a study was carried out and the results are …
Number of citations: 40 www.sciencedirect.com
MJ Mphahlele - Tetrahedron, 2010 - Elsevier
… , the analogous 2-bromo-4-iodoquinoline afforded the 4-alkynylated 2-bromoquinoline derivative, exclusively. Stille, Suzuki, and Heck reactions of 2-bromo-4-iodoquinoline were also …
Number of citations: 22 www.sciencedirect.com
MJ Mphahlele, LG Lesenyeho - Journal of Heterocyclic …, 2013 - Wiley Online Library
… In contrast to the reactivity of 2,4-dibromoquinoline, the analogous 2-bromo-4-iodoquinoline afforded the 4-alkynylated 2-bromoquinoline derivative, exclusively [49]. The observed …
Number of citations: 36 onlinelibrary.wiley.com
A Piala, D Mayi, ST Handy - Tetrahedron, 2011 - Elsevier
… Interestingly, by employing 2-bromo-4-iodoquinoline, the intrinsic regioselectivity of dihaloquinolines can be overcome and Sonogashira coupling of this compound affords the product …
Number of citations: 28 www.sciencedirect.com
R Rossi, F Bellina, M Lessi - Advanced Synthesis & Catalysis, 2012 - Wiley Online Library
The palladium‐catalyzed Suzuki–Miyaura reaction of multiply halogenated, electron‐rich and electron‐deficient heteroarenes is one of the most reliable and environmentally friendly …
Number of citations: 161 onlinelibrary.wiley.com
EA Reddy, A Islam, K Mukkanti, BK Venu… - Journal of the Brazilian …, 2010 - SciELO Brasil
… Coupling of 2-bromo-4-iodoquinoline derivative with a terminal alkyne in the presence of (PPh 3 ) 2 PdCl 2 -CuI though provided a 2,4-dialkynylated product B in 17% yield (Scheme 1) …
Number of citations: 5 www.scielo.br
JM Nolan - 2003 - search.proquest.com
A six-step synthesis of (S)-camptothecin (CPT) was completed relinquishing a fast, efficient route to this natural product. The key steps included the formation of the 4-iodo-2, 3-…
Number of citations: 2 search.proquest.com
J Almond-Thynne, DC Blakemore, DC Pryde… - Chemical …, 2017 - pubs.rsc.org
… No exceptions were retrieved although inversion of the intrinsic selectivity trends can be engineered by deploying mixed halide substrates, eg 2-bromo-4-iodoquinoline which reacts at …
Number of citations: 153 pubs.rsc.org

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